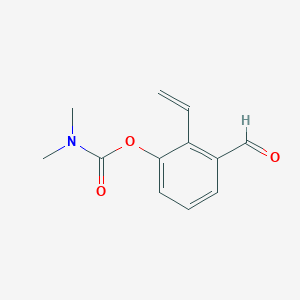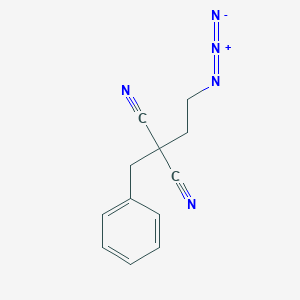![molecular formula C22H38N4O2 B12588851 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide CAS No. 642444-36-8](/img/structure/B12588851.png)
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hexylamino and phenylacetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Hexylamino Acetyl Intermediate: This step involves the reaction of hexylamine with acetic anhydride under controlled conditions to form hexylamino acetyl intermediate.
Coupling with Phenylacetamide: The intermediate is then coupled with phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(hexylamino)phenylacetamide
- N-(2-hexylamino)phenylacetamide
- 2-(hexylamino)-N-(2-phenylacetamido)acetamide
Uniqueness
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide stands out due to its dual hexylamino and phenylacetamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Eigenschaften
CAS-Nummer |
642444-36-8 |
|---|---|
Molekularformel |
C22H38N4O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H38N4O2/c1-3-5-7-11-15-23-17-21(27)25-19-13-9-10-14-20(19)26-22(28)18-24-16-12-8-6-4-2/h9-10,13-14,23-24H,3-8,11-12,15-18H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ZIEDYHFZKCMUFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC(=O)NC1=CC=CC=C1NC(=O)CNCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)


![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)

![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)



![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)


